molecular formula C7H10ClNO B15259828 2-(2-Chloroethyl)-4-ethyl-1,3-oxazole

2-(2-Chloroethyl)-4-ethyl-1,3-oxazole

Cat. No.: B15259828
M. Wt: 159.61 g/mol
InChI Key: ZDZFZYPFJLLMKN-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-4-ethyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group at the second position and an ethyl group at the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-4-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-4-ethyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

    Substitution: Products include azidoethyl oxazole or thiocyanatoethyl oxazole.

    Oxidation: Oxazole N-oxides are the primary products.

    Reduction: Dihydrooxazole derivatives are formed.

Scientific Research Applications

2-(2-Chloroethyl)-4-ethyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with various receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethyl)-4-methyl-1,3-oxazole
  • 2-(2-Bromoethyl)-4-ethyl-1,3-oxazole
  • 2-(2-Chloroethyl)-5-ethyl-1,3-oxazole

Uniqueness

2-(2-Chloroethyl)-4-ethyl-1,3-oxazole is unique due to the specific positioning of the chloroethyl and ethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2-(2-chloroethyl)-4-ethyl-1,3-oxazole

InChI

InChI=1S/C7H10ClNO/c1-2-6-5-10-7(9-6)3-4-8/h5H,2-4H2,1H3

InChI Key

ZDZFZYPFJLLMKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)CCCl

Origin of Product

United States

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